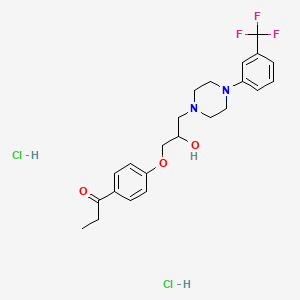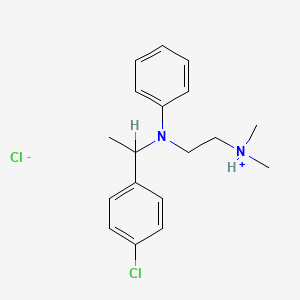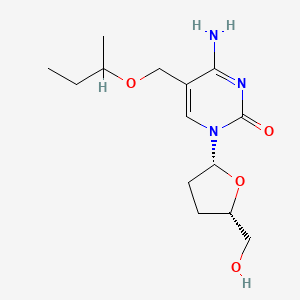
2',3'-Dideoxy-5-(1-methylpropoxymethyl)cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but lacks the 2’ and 3’ hydroxyl groups on the ribose sugar, which significantly alters its biological properties. This compound is of interest in medicinal chemistry due to its potential antiviral and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine typically involves multiple steps:
Starting Material: The synthesis often begins with a protected cytidine derivative.
Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a series of reactions, often involving radical deoxygenation or reduction methods.
Alkylation: The 5-position of the cytidine is alkylated with 1-methylpropoxymethyl chloride under basic conditions to introduce the 1-methylpropoxymethyl group.
Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the 5-position, potentially forming a ketone or aldehyde derivative.
Reduction: Reduction reactions can target any oxidized forms of the compound, reverting them to their original state.
Substitution: The 5-position alkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium azide or thiols.
Major Products
Oxidation: Oxidized derivatives such as 5-formyl or 5-carboxyl compounds.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential to inhibit viral replication. Its structural similarity to natural nucleosides allows it to be incorporated into viral DNA, leading to chain termination and inhibition of viral replication.
Medicine
In medicine, 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is investigated for its antiviral and anticancer properties. It has shown promise in preclinical studies against certain types of cancer and viral infections.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine involves its incorporation into DNA or RNA. Once incorporated, it causes chain termination due to the lack of 2’ and 3’ hydroxyl groups, which are necessary for the formation of phosphodiester bonds. This results in the inhibition of DNA or RNA synthesis, leading to the death of rapidly dividing cells, such as cancer cells or viruses.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxycytidine: Lacks the 5-position modification but also inhibits DNA synthesis.
2’,3’-Dideoxy-5-ethylcytidine: Similar structure with an ethyl group at the 5-position.
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine: Similar structure but with a uracil base instead of cytosine.
Uniqueness
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is unique due to its specific 5-position modification, which can influence its biological activity and pharmacokinetic properties. This modification can enhance its stability, bioavailability, and specificity for certain molecular targets compared to its analogs.
Properties
CAS No. |
133635-73-1 |
|---|---|
Molecular Formula |
C14H23N3O4 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-amino-5-(butan-2-yloxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C14H23N3O4/c1-3-9(2)20-8-10-6-17(14(19)16-13(10)15)12-5-4-11(7-18)21-12/h6,9,11-12,18H,3-5,7-8H2,1-2H3,(H2,15,16,19)/t9?,11-,12+/m0/s1 |
InChI Key |
AMEMHOZQWMFZEH-CLGJWYQZSA-N |
Isomeric SMILES |
CCC(C)OCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO |
Canonical SMILES |
CCC(C)OCC1=CN(C(=O)N=C1N)C2CCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


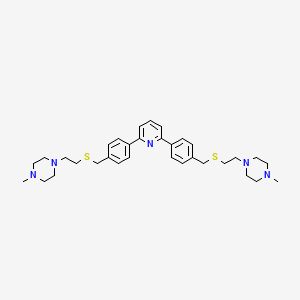
![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)

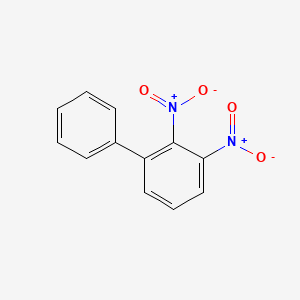
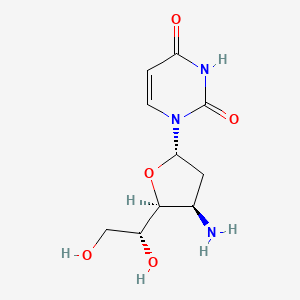
![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)
![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
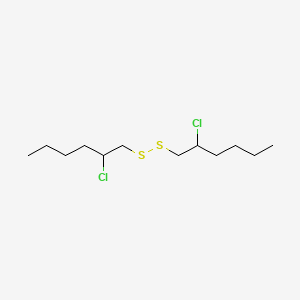
![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)

